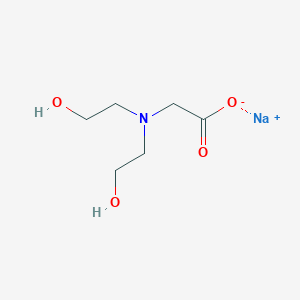

N,N-Bis(2-hydroxyethyl)glycine sodium salt

Description

Historical Evolution and Significance of Glycine (B1666218) Derivatives in Scientific Inquiry

The journey of N,N-Bis(2-hydroxyethyl)glycine sodium salt is intrinsically linked to the scientific history of its parent compound, glycine. Glycine, the simplest of the 20 common amino acids, was first isolated in 1820 by French chemist Henri Braconnot from the acid hydrolysis of gelatin. biocrates.com Initially named "sugar of gelatin" due to its sweet taste, it was later renamed glycine from the Greek word "glykys," meaning sweet. biocrates.com Its chemical structure as an amine of acetic acid was determined in 1858. biocrates.com The fundamental role of glycine as a building block of proteins and its involvement in various metabolic and neurological processes established a foundation for the study of its derivatives. biocrates.com

In the mid-20th century, the need for stable and biologically compatible buffering agents for biochemical research became increasingly apparent. This led to the systematic development of a series of zwitterionic buffers by Norman Good and his colleagues, now famously known as "Good's buffers." hbdsbio.comnih.gov N,N-Bis(2-hydroxyethyl)glycine, or Bicine (B94160), is a prominent member of this group. nih.gov The design of these buffers was predicated on several key criteria, including high water solubility, minimal interaction with biological components, and a pKa value between 6 and 8, which is the physiological pH range for most biological reactions. The development of Bicine and other similar glycine derivatives provided researchers with reliable tools to control pH in sensitive biological experiments, thereby significantly advancing the fields of enzymology, protein chemistry, and cell biology.

Multifaceted Research Landscapes Pertaining to this compound

The utility of this compound extends across a wide array of scientific disciplines, primarily due to its efficacy as a buffering agent and its capacity for metal ion chelation. ontosight.ainih.gov Its pKa of approximately 8.35 at 20°C makes it an excellent buffer for maintaining a stable pH in the range of 7.6 to 9.0. ontosight.aihbdsbio.comnih.gov This property is crucial for a variety of research applications.

Key Research Applications:

Enzyme Assays: Many enzymes exhibit optimal activity within a narrow and slightly alkaline pH range. Bicine is frequently employed in enzyme kinetic studies to provide a stable pH environment, ensuring that observed changes in enzyme activity are not due to pH fluctuations. vacutaineradditives.comvacutaineradditives.com It is often preferred because it shows minimal inhibition of enzyme activity. ontosight.ai

Protein Crystallization: The formation of high-quality protein crystals for X-ray crystallography is highly dependent on precise pH control. Bicine is a common component of crystallization screens and solutions, where it helps to maintain the stable conditions necessary for protein molecules to arrange into an ordered crystal lattice. hbdsbio.comvacutaineradditives.com

Electrophoresis: Bicine is used as a buffer component in various electrophoretic techniques, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and native PAGE, for the separation of proteins and nucleic acids. myskinrecipes.comguidechem.com In these applications, it helps to maintain a constant pH in the running buffer, which is essential for achieving sharp, well-resolved bands. vacutaineradditives.com

Cell Culture: Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells. Bicine can be included in cell culture media to buffer against changes in pH caused by cellular metabolism. myskinrecipes.comvacutaineradditives.com This helps to ensure optimal cell growth and viability. vacutaineradditives.com

Chelation of Metal Ions: The structure of Bicine, with its nitrogen atom and carboxyl and hydroxyl groups, allows it to form stable complexes with various metal ions. ontosight.aikrishisanskriti.org This chelating property is advantageous in experiments where the presence of free metal ions could interfere with the reaction being studied. vacutaineradditives.com It can also be used to study the role of specific metal ions in biological systems. acs.orgresearchgate.net

Below is an interactive data table summarizing the primary research applications of this compound.

| Application | pH Range | Key Function |

| Enzyme Assays | 7.6 - 9.0 | Maintains optimal pH for enzyme activity. |

| Protein Crystallization | 7.6 - 9.0 | Provides stable pH for crystal formation. |

| Electrophoresis | 7.6 - 9.0 | Ensures constant pH for separation. |

| Cell Culture | 7.2 - 7.6 | Buffers media to support cell growth. |

| Metal Chelation | Varies | Sequesters metal ions. |

Scope and Research Objectives for Comprehensive Scholarly Analysis

A comprehensive scholarly analysis of this compound would aim to provide a detailed understanding of its chemical properties and its functional roles in scientific research. The primary objectives of such an analysis would be:

To elucidate the physicochemical properties of N,N-Bis(2-hydroxyethyl)glycine and its sodium salt. This would involve a thorough examination of its acid-base chemistry, including its pKa value and its dependence on temperature and ionic strength.

To critically evaluate its performance as a biological buffer. This would include a comparative analysis with other "Good's buffers" and an in-depth discussion of its advantages and limitations in specific experimental contexts.

To investigate its role as a chelating agent. This would involve detailing its binding affinities for various metal ions and exploring the implications of these interactions in biological systems and biochemical assays.

To survey and synthesize the existing body of research that utilizes this compound. This would involve a systematic review of the literature to highlight its diverse applications and to identify emerging trends and novel uses of this compound in academic and industrial research.

By addressing these objectives, a comprehensive analysis would serve as a valuable resource for researchers across the life sciences, providing them with the necessary knowledge to effectively utilize this compound in their experimental designs.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-[bis(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-25-4 (Parent) | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059686 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-41-3, 17123-43-2 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Hydroxyethyl Glycine Sodium Salt

Established Synthetic Pathways and Reaction Engineering

The industrial production of N,N-Bis(2-hydroxyethyl)glycine sodium salt primarily relies on two well-established synthetic routes. These methods have been refined over time to optimize yield, purity, and cost-effectiveness.

Ethylene (B1197577) Oxide Alkylation of Glycine (B1666218): Mechanistic Insights and Optimization Parameters

A principal method for synthesizing Bicine (B94160) is the reaction of glycine with ethylene oxide. nih.gov This process involves the nucleophilic attack of the amino group of glycine on the electrophilic carbon of the ethylene oxide ring.

Mechanistic Insights: The reaction proceeds via a stepwise nucleophilic addition. Initially, one molecule of ethylene oxide reacts with the nitrogen atom of glycine to form the intermediate, N-(2-hydroxyethyl)glycine. This is followed by the addition of a second ethylene oxide molecule to yield N,N-Bis(2-hydroxyethyl)glycine. The reaction is typically conducted in an aqueous solution. The mechanism is believed to involve the protonation of the oxygen atom in the ethylene oxide ring, which enhances its electrophilicity and facilitates the attack by the nitrogen's lone pair of electrons. The subsequent hydrolysis of the resulting lactone yields the final product. nih.gov

Optimization Parameters: The efficiency of this synthesis is governed by several critical parameters. Temperature, pressure, and the molar ratio of the reactants are key factors that influence the reaction rate and the product distribution. While higher temperatures and pressures can accelerate the reaction, they may also promote the undesirable polymerization of ethylene oxide, leading to the formation of byproducts. The use of a basic catalyst can improve the selectivity of the reaction. Precise control of the reactant stoichiometry is essential to minimize the formation of polyethoxylated derivatives and ensure a high yield of the desired product.

| Parameter | Effect on Synthesis | Optimization Goal |

| Temperature | Increases reaction rate but also side reactions. | Balance reaction speed with selectivity. |

| Pressure | Affects the concentration of gaseous ethylene oxide. | Maintain sufficient reactant concentration. |

| Molar Ratio | Controls the degree of hydroxyethylation. | Favor di-substitution over poly-substitution. |

| Catalyst | Influences reaction selectivity and rate. | Enhance the rate of the desired reaction pathway. |

| pH | Affects the nucleophilicity of the glycine amino group. | Maximize the reactivity of glycine. |

Diethanolamine (B148213) Condensation with Chloroacetate (B1199739): Reaction Dynamics and Purity Considerations

An alternative synthetic route involves the condensation of diethanolamine with a chloroacetate salt, such as sodium chloroacetate. This method is a classic example of N-alkylation via nucleophilic substitution.

Reaction Dynamics: In this reaction, the secondary amine of diethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetate molecule and displacing the chloride ion. The reaction is typically carried out in a suitable solvent. The kinetics of the reaction are influenced by temperature, reactant concentrations, and the polarity of the solvent. The addition of a base is often required to neutralize the hydrochloric acid that is formed as a byproduct, which helps to drive the reaction to completion.

Purity Considerations: A primary concern in this synthesis is the potential for over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt as an impurity. This can be mitigated by carefully controlling the reaction conditions, especially the molar ratio of the reactants and the temperature. The purification of the final product to remove unreacted starting materials and byproducts is crucial for obtaining high-purity this compound. This is often achieved through techniques such as crystallization or chromatography.

Emerging Synthetic Strategies and Derivatization Approaches

Ongoing research is focused on developing novel synthetic methods that are more efficient, environmentally friendly, and allow for the creation of functionalized derivatives with tailored properties for specific applications.

Preparation of Functionalized Bicine Derivatives for Specific Applications

The derivatization of Bicine is a promising strategy for enhancing its utility in various fields. For instance, increasing its lipophilicity can improve its ability to traverse biological membranes, which is advantageous for applications in drug delivery.

A notable example is the synthesis of lipophilic derivatives of Bicine through conjugation with bioactive molecules. In one study, a series of Bicine derivatives were conjugated with an inhibitor of glucosamine-6-phosphate synthase. The resulting compounds exhibited enhanced lipophilicity and, as a result, demonstrated improved antifungal activity compared to the original inhibitor. researchgate.netnih.gov This was achieved by forming an amide bond between Bicine and the inhibitor. nih.gov

| Derivative Class | Synthetic Method | Targeted Application |

| Lipophilic Conjugates | Acylation with bioactive compounds | Enhanced drug delivery, improved antifungal agents researchgate.netnih.gov |

| Polymer Conjugates | Use of Bicine as a linker molecule | Development of prodrugs with controlled release researchgate.net |

Exploration of Novel Alkylation and Condensation Reaction Conditions

There is a growing interest in developing greener and more atom-economical N-alkylation methods. Modern catalytic approaches are being explored as alternatives to traditional alkylation reactions, which often involve harsh conditions and generate stoichiometric waste.

A particularly promising strategy is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a catalyst. nih.govnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct of this reaction is water. Ruthenium and iridium-based catalysts have shown significant promise in the direct N-alkylation of unprotected amino acids with excellent yields and stereoselectivity. nih.govnih.gov These advanced methods could potentially be adapted for a more sustainable synthesis of Bicine from glycine and ethanol.

| Catalytic Approach | Alkylating Agent | Key Advantages |

| Borrowing Hydrogen | Alcohols | Atom-economical, produces only water as a byproduct nih.govnih.gov |

| Iron Catalysis | Fatty Alcohols | Utilizes renewable resources, environmentally friendly nih.gov |

Investigations into N-Bridged Aminoamide Synthesis Analogs

The fundamental structure of Bicine serves as a template for the design of more complex N-bridged aminoamide analogs. These compounds, often featuring bicyclic systems with a bridgehead nitrogen atom, are of interest for their potential applications in medicinal chemistry.

The synthesis of structurally related heterocyclic compounds, such as piperazin-2-ones and morpholin-2-ones, provides insights into the construction of such scaffolds. researchgate.netacs.org Domino reactions and one-pot syntheses have been developed to access these structures with a high degree of stereochemical control. acs.org

Furthermore, the synthesis of bridged bicyclic peptides represents another area of relevant research. nih.govrsc.org These conformationally constrained molecules can mimic the secondary structures of proteins and are being investigated as potential therapeutic agents. rsc.org The synthetic strategies employed for these complex N-bridged systems may provide inspiration for the development of novel Bicine analogs with unique three-dimensional structures.

| Analog Type | Synthetic Approach | Potential Relevance |

| Piperazinones/Morpholinones | Domino Ring-Opening Cyclization acs.org | Scaffolds for drug discovery |

| Bridged Bicyclic Peptides | Solid-Phase Synthesis and Cyclization nih.govrsc.org | Conformationally constrained therapeutic agents |

Scale-Up Considerations and Industrial Production Challenges

The transition from laboratory-scale synthesis of this compound to industrial production presents a multitude of complex challenges. While bench-scale synthesis allows for precise control over reaction parameters, scaling up introduces significant issues related to reaction kinetics, heat and mass transfer, raw material management, and product purification. These challenges must be systematically addressed to ensure a safe, efficient, robust, and economically viable manufacturing process.

A common synthetic route to N,N-Bis(2-hydroxyethyl)glycine (Bicine) involves the reaction of diethanolamine with sodium chloroacetate in an aqueous alkaline solution. The subsequent formation of the sodium salt is straightforward. However, scaling this process from grams to kilograms or tons magnifies the impact of seemingly minor variables.

Key Industrial Production Challenges:

Raw Material Sourcing and Quality: In an industrial setting, the purity and consistency of raw materials are paramount. Variations in the quality of diethanolamine or sodium chloroacetate can introduce impurities that are difficult to remove in later stages, affecting the final product's quality and yield. Establishing robust supply chains and stringent quality control for incoming materials is a critical first step. researchgate.net

Reaction Control and Heat Management: The reaction between diethanolamine and sodium chloroacetate is exothermic. On a large scale, dissipating the heat generated becomes a significant engineering challenge. digitellinc.com Inadequate heat removal can lead to temperature gradients within the reactor, promoting side reactions and the formation of undesirable byproducts. The transition from small laboratory flasks with high surface-area-to-volume ratios to large industrial reactors with much lower ratios necessitates sophisticated cooling systems and reactor designs to maintain optimal temperature control. labmanager.com

Mass Transfer and Mixing: Achieving homogenous mixing in large-volume reactors is considerably more difficult than in a laboratory setting. digitellinc.com Inefficient mixing can result in localized areas of high reactant concentration, leading to poor reaction kinetics and the formation of impurities. The selection of appropriate reactor types (e.g., stirred-tank reactors) and the design of the agitation system are crucial for ensuring that reactants are evenly distributed, which is essential for consistent product quality.

pH Control: The reaction is sensitive to pH. Maintaining a stable alkaline environment is necessary for the reaction to proceed efficiently. On an industrial scale, the addition of alkaline solutions must be carefully controlled to avoid localized pH spikes that could degrade the product or reactants. This requires reliable online pH monitoring and automated dosing systems. hbdsbio.com

Product Purification and Impurity Profile: The purification of this compound on an industrial scale is a primary challenge. The crude reaction mixture may contain unreacted starting materials, inorganic salts (like sodium chloride, a byproduct of the reaction), and other organic impurities. While laboratory purification might involve simple recrystallization or chromatography, these methods can be costly and difficult to implement at an industrial scale. nih.gov Developing a scalable, cost-effective purification strategy, such as multi-stage crystallization or membrane filtration, is essential. The quality of the final product is heavily dependent on the efficiency of these downstream processing steps. rsc.org

The following table outlines the shift in process parameters and challenges when moving from laboratory to industrial scale.

| Parameter/Challenge | Laboratory Scale (Grams) | Industrial Scale (Kilograms/Tons) | Key Considerations for Scale-Up |

| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; potential for thermal runaway. | Advanced reactor cooling systems, process modeling to predict exotherms. labmanager.com |

| Mixing | Rapid and homogenous mixing easily achieved with magnetic stirrers. | Potential for poor mixing, localized concentration gradients. | Optimized reactor geometry, impeller design, and agitation speed. digitellinc.com |

| Addition Time | Reagents added quickly, often in one portion. | Controlled, slow addition of reagents is necessary to manage heat and side reactions. | Use of automated dosing pumps and flow meters. |

| Purification | Recrystallization, column chromatography. | Fractional crystallization, membrane filtration, ion exchange chromatography. | Cost, solvent usage, throughput, and waste generation. nih.gov |

| Process Control | Manual control of temperature, pH, and additions. | Automated process control systems (e.g., PLC, DCS) for monitoring and control. | Installation of reliable sensors and control loops. |

| Impurity Profile | Low levels of well-defined impurities. | Potentially higher levels and a more complex mixture of impurities. | Robust analytical methods for in-process and final product quality control. |

Potential Impurities and Their Sources:

A critical aspect of industrial production is the identification and control of impurities. The table below details potential impurities in the synthesis of this compound.

| Impurity | Potential Source | Impact on Process/Product |

| Diethanolamine | Unreacted starting material. | Can affect downstream purification and final product purity. |

| Sodium Chloroacetate | Unreacted starting material. | May require specific purification steps for removal. |

| Glycine | Impurity in raw materials or side reaction. | Can be difficult to separate from the final product due to similar properties. |

| Sodium Chloride | Byproduct of the main reaction. | High concentrations can affect solubility and require removal. |

| Over-alkylation Products | Side reactions due to poor process control. | Reduces yield and complicates purification. |

Coordination Chemistry and Metal Ion Interactions of N,n Bis 2 Hydroxyethyl Glycine Anion

Ligational Behavior and Chelation Principles

The structure of the bicinate anion, featuring a central nitrogen atom, a carboxylate group, and two hydroxyethyl (B10761427) arms, allows for multidentate coordination with metal ions. krishisanskriti.org This structural arrangement is conducive to the formation of stable chelate rings, a key principle in its coordination chemistry. libretexts.org

The bicinate ligand is capable of coordinating with metal ions through multiple donor atoms: the tertiary amine nitrogen, the two oxygen atoms of the carboxylate group, and the oxygen atoms of the two hydroxyethyl groups. krishisanskriti.org The specific atoms involved in coordination can vary depending on the metal ion, the pH of the solution, and the stoichiometry of the complex. krishisanskriti.org

Studies have shown that the hydroxyethyl groups are significantly involved in the binding of metal ions. researchgate.net The anionic forms of bicine (B94160), resulting from the deprotonation of the carboxylic acid and hydroxyl groups, act as versatile ligands that can coordinate in various terminal and bridging fashions. researchgate.net The Lewis basicity of the nitrogen and oxygen donor atoms contributes to the stability of the resulting metal chelates. scielo.org

Key Donor Atoms in Bicinate:

Tertiary Amine Nitrogen

Carboxylate Oxygens

Hydroxyethyl Oxygens

The arrangement of donor atoms in the bicinate ligand is ideal for forming stable five-membered chelate rings with a central metal ion. krishisanskriti.org The formation of these rings, known as the chelate effect, results in complexes that are thermodynamically more stable than analogous complexes formed with monodentate ligands. libretexts.org

For instance, in a cadmium(II) complex, the bicinate ligand chelates the metal center through one of the carboxylate oxygens, the central nitrogen atom, and the oxygen atoms of both hydroxyethyl groups. researchgate.net This multidentate coordination leads to a rigid and stable complex structure. The flexibility of the hydroxyethyl arms allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.

Complexation with Transition Metal Ions

Bicine forms stable complexes with a wide range of transition metal ions, and as a result, its use as a buffer in biological or environmental studies involving metals requires careful consideration of these interactions. researchgate.netresearchgate.net The coordination chemistry with several divalent and trivalent metal ions has been investigated, revealing diverse structural and stability characteristics.

The synthesis of metal-bicine complexes is generally straightforward. A common method involves mixing an aqueous or alcoholic solution of the desired metal salt with an aqueous solution of bicine. krishisanskriti.org In some cases, adjusting the pH is necessary to facilitate the formation and precipitation of the complex, such as in the synthesis of certain cobalt complexes where a dilute base is added. krishisanskriti.org

Detailed structural information has been elucidated for several metal-bicine complexes, particularly with cadmium(II).

Cadmium(II): The reaction of bicine with cadmium(II) benzoate (B1203000) in methanol (B129727) produces a polymeric compound with the formula [Cd₂(O₂CPh)₂(bicH₂)₂]n. researchgate.net X-ray crystallography revealed that this complex consists of chains of repeating {Cd₂(O₂CPh)₂(bicH₂)₂} units. researchgate.net It features two distinct cadmium(II) centers with different coordination environments. researchgate.net

Copper(II): A green-colored complex with the formula [Cu(BCH)Cl₂] has been prepared. krishisanskriti.org Other studies have investigated ternary complexes of copper(II) with bicine and other ligands, noting that the structures can differ between the crystalline state and in aqueous solution. researchgate.net

Cobalt(II) and Nickel(II): The formation of 1:1 binary complexes and 1:1:1 ternary complexes with Co(II) and Ni(II) has been studied, primarily in solution using potentiometric methods. acs.orgresearchgate.net

Chromium(III): Complex equilibria in aqueous solutions between chromium(III) and bicine have been investigated. acs.org

While complexes with Zn(II), Ag(I), and Zr(IV) are known to form, detailed structural elucidations are less commonly reported in the literature compared to the other mentioned ions. researchgate.netnih.gov

The coordination geometry of metal-bicine complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the bicinate ligand. wikipedia.orgcsbsju.edu Transition metals can adopt various geometries, with octahedral, tetrahedral, and square planar being the most common. libretexts.org

Cadmium(II): In the polymeric cadmium(II)-bicine complex, one Cd(II) ion is eight-coordinate, adopting a square antiprismatic geometry. It is bound to two carboxylate oxygens, four hydroxyl oxygens, and two nitrogen atoms from two different bicinate ligands. The second Cd(II) center is six-coordinate with a trigonal prismatic geometry. researchgate.net

Copper(II): The [Cu(BCH)Cl₂] complex is suggested to have a tetragonally distorted octahedral structure. krishisanskriti.org Studies on ternary copper(II)-bicine complexes in aqueous solution indicate an octahedral geometry, whereas in other media, stereochemistries such as trigonal-bipyramidal and square-pyramidal have been observed. researchgate.net

Nickel(II): While specific structural data for simple Ni(II)-bicine complexes is limited in the provided sources, nickel(II) commonly forms octahedral or square planar complexes depending on the ligand field. nih.govnih.gov

The following table summarizes the observed coordination geometries for selected metal-bicine complexes.

| Metal Ion | Complex Example | Coordination Number | Geometry |

| Cd(II) | [Cd₂(O₂CPh)₂(bicH₂)₂]n | 8 and 6 | Square Antiprismatic & Trigonal Prismatic |

| Cu(II) | [Cu(BCH)Cl₂] | 6 | Distorted Octahedral |

| Cu(II) | Cu(Bic)(Bz)⁺ | 6 (aq.) | Octahedral |

Table generated based on data from reference researchgate.netkrishisanskriti.org.

The stability of metal complexes can be described in terms of thermodynamics (how stable the complex is at equilibrium) and kinetics (how rapidly it forms and dissociates). researchgate.netscispace.com

Thermodynamic Stability: Bicine is recognized as a strong binding ligand that forms fairly stable complexes with most metal ions. researchgate.net The stability of these complexes is quantified by their formation constants (K) or the logarithm of these constants (log K). Potentiometric titrations have been used to determine the stability constants for several divalent metal ions. acs.org

For binary 1:1 complexes, the stability generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II). acs.org The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect. acs.org The strong complexing nature of bicine means that it can significantly deplete the concentration of free metal ions in a solution, a factor that must be accounted for when it is used as a pH buffer. researchgate.netnih.gov

The table below presents the stability constants for 1:1 binary complexes of Co(II), Ni(II), and Cu(II) with bicine.

| Metal Ion | log K (M-Bicine) |

| Co(II) | 5.09 |

| Ni(II) | 6.27 |

| Cu(II) | 8.08 |

Data determined at 298.15 K and an ionic strength of 0.10 mol·dm⁻³ NaNO₃. Sourced from reference acs.org.

Kinetic Stability: Kinetic stability refers to the lability or inertness of a complex, describing the rate at which its ligands are exchanged. researchgate.net A thermodynamically stable complex is not necessarily kinetically inert. scispace.com Specific kinetic studies detailing the rates of formation and dissociation for metal-bicine complexes are not extensively covered in the provided search results. However, the formation of complexes with metal ions like Co(II), Ni(II), and Cu(II) is generally expected to be rapid. ethz.ch

Influence of Environmental Factors on Complex Formation (e.g., pH, Solvent, Ionic Strength)

The formation and stability of metal complexes with the N,N-Bis(2-hydroxyethyl)glycine (bicine) anion are profoundly influenced by environmental conditions such as pH, the nature of the solvent, and the ionic strength of the medium. researchgate.netnih.govresearchgate.net These factors dictate the speciation of the ligand and the metal ion, as well as the thermodynamics of the complexation reaction.

pH: The pH of the solution is a critical determinant of the protonation state of the bicine molecule. Bicine possesses a tertiary amine and a carboxylic acid group, and its second-stage dissociation constant (pK₂) has been determined using pH-metric techniques. researchgate.net The degree of protonation affects the ligand's net charge and the availability of its donor atoms (the nitrogen atom, the carboxylate oxygens, and the hydroxyl oxygens) for coordination with a metal ion. krishisanskriti.org In acidic media, the ligand is more likely to be protonated, potentially reducing its chelating ability. Conversely, in alkaline solutions, deprotonation is favored, which can lead to the formation of different complex species, including hydroxo complexes. researchgate.net Studies on other systems have shown that changes in pH can cause significant structural reorganization and shifts in solubility, a principle that also applies to bicine complexation. nih.gov For instance, research on certain nanocomposite gels demonstrated a decrease in binding capacity for pollutants as the pH increased from 6.5 to 8.5, attributed to specific anion-π interactions involving buffer ions. nih.gov

Solvent: The solvent system can significantly alter the stability of bicine-metal complexes. The effect of organic solvents such as methanol, dimethylsulfoxide (DMSO), and dioxane on the dissociation processes of bicine has been evaluated. researchgate.net The polarity, dielectric constant, and coordinating ability of the solvent can influence the solvation energies of the metal ion and the ligand, thereby shifting the complex formation equilibria. For example, the stability constant of a ternary system involving Cu(II) and bicine has been investigated in a dioxane-water solution to understand these effects. researchgate.net

Ionic Strength: The ionic strength of the solution, typically controlled by a background electrolyte like KNO₃ or NaNO₃, impacts the electrostatic interactions involved in complex formation. researchgate.net The acidity constants of protonated bicine have been measured at ionic strengths of 0.5 M and 1.0 M. researchgate.net An increase in ionic strength can shield the charges of the reacting ions, which may affect the stability constants of the resulting metal complexes. researchgate.net This is particularly relevant when there are significant electrostatic contributions to the formation of the complex. researchgate.net The influence of ionic strength is a general phenomenon in coordination chemistry, affecting the hydrodynamic radius and stability of various intermolecular associations in aqueous solutions. researchgate.net

| Environmental Factor | Influence on Bicine Complex Formation | Primary Effect | References |

|---|---|---|---|

| pH | Controls the protonation state of the ligand's amino and carboxyl groups. | Affects the availability of donor atoms and the charge of the ligand, influencing chelation ability and the type of complex formed (e.g., hydroxo complexes at higher pH). | researchgate.netnih.govresearchgate.net |

| Solvent | Alters the solvation of ions and the thermodynamics of complexation. | The polarity and coordinating ability of the solvent (e.g., water, methanol, DMSO, dioxane) can change the stability constants of the metal complexes. | researchgate.net |

| Ionic Strength | Modifies the electrostatic interactions between the metal ion and the ligand. | Affects the activity coefficients of the ions, which can lead to changes in the measured stability constants of the complexes. | researchgate.net |

Interactions with Lanthanide and Actinide Elements

The interaction of the bicine anion with f-block elements is of significant interest, particularly concerning the subtle differences in coordination chemistry between lanthanides (Ln) and actinides (An). These interactions are crucial for developing separation strategies for nuclear waste treatment and for understanding the fundamental chemical behavior of these elements. nih.govresearchgate.net

Spectroscopic techniques are invaluable for elucidating the structure and speciation of f-element complexes with bicine in solution. ¹H NMR titration studies of lanthanum(III)-bicine mixtures in D₂O have revealed that the complex formation is slow on the NMR timescale. researchgate.net These studies also confirmed the formation of hydroxide (B78521) complexes rather than alkoxide complexes in basic solutions, providing direct insight into the coordination mode of the ligand under varying pH. researchgate.net

Absorption spectroscopy is another powerful tool, especially when examining the "hypersensitive" f-f transitions of certain lanthanide ions, which are highly sensitive to changes in the coordination environment. researchgate.net Studies of the neodymium(III)-bicine system in the hypersensitive region have been used to confirm the formation of different types of hydroxide species when there is an excess of the metal ion relative to the ligand. researchgate.net This spectroscopic evidence is critical for identifying the specific complex species that exist under different solution conditions. researchgate.net

Potentiometric titrations provide quantitative data on the stability of metal-ligand complexes in solution. researchgate.net Such studies performed on systems containing bicine and various trivalent lanthanide cations (La³⁺, Pr³⁺, Nd³⁺, and Eu³⁺) in a pH range extending up to approximately 9.5 have been particularly revealing. researchgate.net The results indicate that in addition to the previously identified mononuclear complexes, Ln(bic)²⁺ and Ln(bic)₂⁺, which are predominant at pH levels below 8, two types of binuclear hydroxo complexes are formed in more basic solutions: Ln₂(bic)₂(OH)₄ and Ln₂(bic)(OH)₄⁺. researchgate.net

These binuclear hydroxo complexes are the predominant species at pH values above 9. researchgate.net The stability of these complexes was found to increase across the lanthanide series, following the order La < Pr ≈ Nd < Eu. researchgate.net This trend is consistent with the decreasing ionic radii and increasing charge density across the lanthanide series, which typically leads to stronger metal-ligand interactions.

| Lanthanide Complex Type | Predominant pH Range | Stability Order | Reference |

|---|---|---|---|

| Mononuclear: Ln(bic)²⁺, Ln(bic)₂⁺ | < 8 | Not specified | researchgate.net |

| Binuclear Hydroxo: Ln₂(bic)₂(OH)₄, Ln₂(bic)(OH)₄⁺ | > 9 | La < Pr ≈ Nd < Eu | researchgate.net |

Separating trivalent actinides from trivalent lanthanides is a significant challenge in the nuclear fuel cycle because of their nearly identical chemical properties, including similar ionic radii and charge. nih.govresearchgate.netnih.gov Effective differentiation strategies rely on exploiting subtle differences in their coordination chemistry, particularly the degree of covalency in their bonding with soft-donor ligands. researchgate.net While lanthanide bonding is considered to be almost purely electrostatic, actinides exhibit a slightly greater covalent character in their interactions, especially with ligands containing soft donor atoms like nitrogen. researchgate.net

Ligands such as diethylenetriaminepentaacetate (B1229326) (DTPA) have been used in processes like TALSPEAK to achieve this separation. researchgate.net The success of such processes is attributed to stronger covalent bonding between the actinide (e.g., Cm³⁺) and the nitrogen donors of the ligand compared to the corresponding lanthanide (e.g., Eu³⁺). researchgate.net

The N,N-Bis(2-hydroxyethyl)glycine anion, with its combination of hard oxygen donor atoms (from the carboxylate and hydroxyl groups) and a borderline tertiary nitrogen donor, presents a potential platform for exploring such differentiation. krishisanskriti.org The interaction of the nitrogen atom with the metal center could introduce a degree of selectivity. Theoretical and experimental studies comparing the coordination of bicine with analogous pairs of actinides and lanthanides would be necessary to determine if the subtle electronic differences between the 5f and 4f elements are sufficient to be exploited for separation using this ligand. nih.govumn.edu

Mechanistic Studies of Metal Chelation in Complex Biological and Industrial Systems

The ability of N,N-Bis(2-hydroxyethyl)glycine to form stable complexes with a variety of metal ions underpins its relevance in complex biological and industrial environments. krishisanskriti.orgnih.gov The mechanism of chelation involves the multidentate coordination of the ligand to a central metal ion through its carboxylate oxygen, hydroxyl oxygen, and tertiary nitrogen atoms, often forming stable five-membered chelate rings. krishisanskriti.org

In industrial settings, the chelating properties of bicine are also utilized. A notable example is the use of a copper(II)-bicine complex, which serves as a copper donor in the process of developing phthalocyanine (B1677752) dyes on fibers. krishisanskriti.org In this application, the bicine ligand likely stabilizes the copper(II) ion in solution and facilitates its controlled delivery to the fiber surface for the dye-forming reaction. The mechanistic role of the chelate is to maintain the metal ion's solubility and reactivity under specific process conditions, demonstrating the practical utility of its coordination chemistry.

Applications in Advanced Biological and Biochemical Research Systems

N,N-Bis(2-hydroxyethyl)glycine as a Biological Buffer Component

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine (B94160), is a zwitterionic organic compound widely utilized as a buffering agent in biological and biochemical research. myskinrecipes.comwikipedia.org It is recognized as one of the "Good's buffers," developed to meet several criteria for biological applications, including high water solubility, chemical stability, and minimal interference with biological processes. hbdsbio.com

Bicine is particularly effective for maintaining a stable pH in the slightly alkaline range of 7.6 to 9.0. myskinrecipes.comyunbangpharm.comvacutaineradditives.com Its utility stems from its pKa value, which is 8.35 at 20°C and 8.26 at 25°C. wikipedia.orgyunbangpharm.comitwreagents.comnih.gov This makes it a suitable choice for a variety of experimental conditions that require a pH close to physiological levels.

A critical characteristic of any buffer is the temperature dependence of its pKa, as fluctuations in experimental temperature can lead to significant pH shifts. The pH of Bicine buffer solutions is sensitive to temperature changes. yunbangpharm.com The temperature coefficient of its pKa (d(pKa)/dT) is approximately -0.018 units per degree Celsius increase. itwreagents.com This means that as the temperature rises, the pKa value decreases, shifting the effective buffering range toward a more acidic pH. For instance, at 37°C, a common temperature for biological experiments, the pKa of Bicine drops to around 8.17. yunbangpharm.com Failure to account for this temperature-dependent shift can result in the actual experimental pH deviating from the target value, potentially impacting results. yunbangpharm.com

The thermodynamic quantities associated with the proton dissociation from Bicine have been calculated to provide a predictable basis for its behavior under varying temperatures. researchgate.netnih.gov

Below is a table illustrating the effect of temperature on the pKa of Bicine.

| Temperature (°C) | pKa Value |

| 5 | 8.60 |

| 20 | 8.35 |

| 25 | 8.26 |

| 37 | 8.17 |

| 55 | 7.80 |

This interactive table is based on reported pKa values and temperature coefficients. yunbangpharm.comresearchgate.net

The selection of a buffer is crucial in biochemical assays, as the buffer components can directly influence enzyme activity and protein stability. Bicine is frequently employed in enzyme kinetic studies and protein purification because it provides a stable pH environment while generally not interfering with the reaction. vacutaineradditives.comvacutaineradditives.com Maintaining an optimal and constant pH is paramount, as deviations can alter the conformation of an enzyme's active site, affecting its catalytic efficiency and stability. vacutaineradditives.comvacutaineradditives.com

A key advantage of Bicine is its weak chelating effect on metal ions. vacutaineradditives.comvacutaineradditives.com Many enzymes require metal ions (e.g., Mg²⁺, Zn²⁺, Ca²⁺) as cofactors for their catalytic activity. Some common buffers, such as phosphate, can strongly chelate these ions, thereby inhibiting enzyme function. Bicine's capacity to form complexes with metal ions is relatively weak, ensuring that it does not significantly interfere with the function of metalloenzymes, thus preserving the authenticity of the enzymatic reaction. vacutaineradditives.com This property makes it an ideal buffer for assays involving enzymes like DNA polymerase, where metal ion availability is critical. yunbangpharm.com

Furthermore, Bicine is used in protein crystallization studies. hbdsbio.comvacutaineradditives.com In this application, it helps to maintain the stable pH conditions necessary for the slow and ordered precipitation of protein molecules into a crystalline lattice, a process that is highly sensitive to environmental factors. vacutaineradditives.com This use underscores its role in preserving the structural integrity of proteins. vacutaineradditives.com

In cell culture, maintaining a stable physiological pH, typically between 7.0 and 7.5 for mammalian cells, is essential for cell viability, growth, and metabolism. itwreagents.com Bicine may be included in cell culture media to help stabilize the pH in this range. myskinrecipes.com While the bicarbonate/CO₂ system is the most physiologically relevant buffer in vivo, zwitterionic buffers like Bicine are often used as supplements to provide additional buffering capacity, especially in incubators without controlled CO₂ levels. nih.gov

Beyond pH regulation, Bicine also contributes to regulating the osmotic pressure of the medium. vacutaineradditives.com Proper osmotic pressure is vital for maintaining cell morphology and function, preventing cells from shrinking or swelling due to water movement across the cell membrane. By helping to create an environment that is closer to physiological conditions, Bicine improves the stability and efficiency of in vitro cellular systems. vacutaineradditives.com Its low permeability across cell membranes is another advantageous property, ensuring it does not accumulate inside cells and disrupt intracellular processes. hbdsbio.com

Design and Implementation in Advanced Drug Delivery and Prodrug Formulations

In the field of drug delivery, N,N-Bis(2-hydroxyethyl)glycine amide (Bicine amide) has been engineered as a key component of bio-cleavable linkers. epo.org These linkers are used to temporarily attach a therapeutic agent to a macromolecular carrier, such as polyethylene glycol (PEG), creating a prodrug. nih.gov This process, known as PEGylation, can improve the pharmacokinetic profile of a drug. The use of a releasable linker allows for the eventual regeneration of the authentic, unmodified drug in vivo. nih.gov

In these polymeric conjugates, the polymer carrier (e.g., PEG) is typically attached to the two hydroxyl groups of the Bicine amide linker through temporary bonds, such as esters. google.comresearchgate.net The biologically active moiety (the drug) is connected to the glycine (B1666218) portion of the linker via a stable amide bond. researchgate.net This design creates an inactive prodrug that can circulate in the body with improved properties conferred by the polymer carrier. nih.gov

The release of the active drug from a Bicine amide-based conjugate is a controlled, multi-step process designed to occur under physiological conditions. The mechanism relies on a cascade of reactions initiated by the cleavage of the bonds connecting the polymer carrier to the linker. google.com

The process unfolds as follows:

Initial Hydrolysis: The temporary ester bonds linking the polymer to the hydroxyl groups of the Bicine amide linker are hydrolyzed. This hydrolysis can be catalyzed by enzymes present in plasma. researchgate.net

Activation of the Linker: The cleavage of the polymer carrier exposes the two hydroxyethyl (B10761427) groups of the Bicine linker. google.comresearchgate.net

Intramolecular Catalysis (Anchimeric Assistance): The newly freed hydroxyl groups are now positioned to facilitate the cleavage of the nearby amide bond that attaches the drug to the linker. This intramolecular catalytic process, known as anchimeric assistance, is significantly more efficient than simple hydrolysis of the stable amide bond. researchgate.net

Release of the Native Drug: The anchimeric assistance leads to the cleavage of the amide bond, releasing the biologically active moiety in its original, unmodified form. epo.org The linker fragment remains separate.

This cascade system allows for a controlled and sustained release of the therapeutic agent, with release kinetics that can be tuned by modifying the structure of the linker. nih.gov This approach ensures that the fully active drug is regenerated, which is a significant advantage over systems where the linker remains permanently attached to the drug. epo.orgnih.gov

Research on N,N-Bis(2-hydroxyethyl)glycine Sodium Salt in Mucoadhesive Drug Delivery Systems Remains Unexplored

A comprehensive review of scientific literature reveals a notable absence of research into the mucoadhesive properties of this compound for the purpose of enhanced drug retention. Despite the compound's established use as a biological buffer, its potential application in advanced drug delivery systems, specifically those leveraging mucoadhesion, does not appear to have been investigated.

Mucoadhesive drug delivery systems are a significant area of pharmaceutical research, focusing on the development of formulations that can adhere to mucosal surfaces for an extended period. mdpi.comnih.gov This prolonged contact time can enhance drug absorption and bioavailability, offering advantages for various routes of administration, including buccal, nasal, and gastrointestinal delivery. nih.govnih.gov The effectiveness of these systems is largely dependent on the adhesive characteristics of the polymers used in their formulation. japsonline.com

N,N-Bis(2-hydroxyethyl)glycine, also known as Bicine, and its sodium salt are well-documented for their buffering capacity in biochemical and biological research. made-in-china.comavansbio.comsigmaaldrich.com However, searches of scholarly databases and patent literature did not yield any studies that explore its intrinsic mucoadhesive properties or its use as a component in mucoadhesive formulations. The existing literature on mucoadhesion extensively discusses various natural and synthetic polymers, such as chitosan, alginates, and polyacrylic acid derivatives, but does not mention this compound in this context. japsonline.comresearchgate.net

Consequently, there are no available research findings or data to populate tables on parameters such as adhesion force, residence time, or drug release profiles related to the mucoadhesive properties of this compound. The exploration of this compound for enhanced drug retention through mucoadhesion represents a potential, yet currently uninvestigated, avenue for future research in pharmaceutical sciences.

Degradation Pathways and Stability Assessments in Chemical Systems

Thermal Degradation Mechanisms and Identified Products

The thermal stability of N,N-Bis(2-hydroxyethyl)glycine sodium salt is a critical factor in its application and persistence in chemical systems, particularly those operating at elevated temperatures. High temperatures can negatively affect the stability of Bicine (B94160), potentially leading to its decomposition and a reduction in its buffering capacity. vacutaineradditives.comhbdsbio.com While specific thermal degradation products are not extensively detailed in the available literature, the compound's melting point of approximately 190-197°C is accompanied by decomposition, indicating that its molecular structure breaks down under significant thermal stress. bio-world.comcarlroth.com

In practical settings, such as amine-based CO2 capture plants, Bicine is itself identified as a thermal degradation product of higher molecular weight amines like methyldiethanolamine (MDEA). researchgate.net However, information regarding the subsequent thermal breakdown of Bicine is limited. General principles of amine degradation suggest that high temperatures can break chemical bonds, but the specific resultant molecules from Bicine are not well-documented. researchgate.net It is recommended to store Bicine solutions at refrigerated temperatures (2°C to 8°C) to extend their stability and prevent thermal degradation. hbdsbio.com

Oxidative Degradation Mechanisms and Reaction Byproducts

Oxidative degradation is a significant pathway affecting the stability of this compound, especially in environments containing oxygen or other oxidizing agents. The compound is known to react violently with strong oxidizers. carlroth.comcarlroth.com While Bicine is frequently cited as a product of the oxidative degradation of alkanolamines, the specific byproducts of its own oxidation are less characterized. researchgate.netutexas.edu

However, insights can be drawn from the oxidative degradation of structurally related compounds. For instance, radical-induced oxidative degradation of polyoxyethylene (POE) moieties, which share similarities with the hydroxyethyl (B10761427) groups of Bicine, is known to produce smaller organic molecules. nih.gov This suggests that potential byproducts from the oxidative breakdown of Bicine could include organic acids, formaldehyde, or other oxidized fragments, though direct evidence is sparse. nih.gov

Transition metals can play a significant catalytic role in the oxidative degradation of organic molecules, including amino acid derivatives like Bicine. nih.gov Bicine is recognized as a strong chelating agent, particularly for iron. researchgate.netresearchgate.net This chelation increases the solubility of iron within an amine solution, which is a critical step in metal-catalyzed oxidation. researchgate.net

The general mechanism for such processes involves the transition metal, like iron or copper, facilitating redox reactions that are otherwise kinetically limited. nih.gov While a detailed catalytic cycle for Bicine degradation is not fully elucidated, it is hypothesized that the formation of Bicine-metal complexes is a key factor. These complexes can interact with dissolved oxygen to generate reactive oxygen species, which then attack the organic molecule, leading to its degradation. nih.gov This metal-catalyzed pathway is considered a primary mechanism for what is often termed "autoxidation" in biological and chemical systems. nih.gov

In the context of amine gas treating systems, N,N-Bis(2-hydroxyethyl)glycine is itself considered a primary contributor to corrosion rather than being a precursor to other corrosive species through its degradation. researchgate.netmetrohm.com It is classified as a Heat-Stable Amine Salt (HSAS), which can accumulate in the system and lead to operational problems. scribd.com

The primary corrosive mechanism associated with Bicine involves its function as a chelating agent. By forming stable, soluble complexes with iron from equipment surfaces (e.g., carbon steel), Bicine increases the concentration of dissolved iron in the amine solution. researchgate.netresearchgate.net This process can disrupt the protective iron carbonate (FeCO3) layers that would normally passivate the steel surface, thereby accelerating corrosion. researchgate.net The presence of Bicine, along with other heat-stable salts, has been shown to significantly increase corrosion rates, particularly under conditions of low CO2 loading in the amine solvent. researchgate.netresearchgate.net

This compound as a Degradation Product in Amine-Based CO2 Capture Technology

N,N-Bis(2-hydroxyethyl)glycine (Bicine) is frequently identified as a significant degradation product and contaminant in amine-based solvents used for post-combustion CO2 capture and gas sweetening. wikipedia.orgnih.gov Its formation is a result of the chemical breakdown of the primary or blended alkanolamine solvents under the demanding operational conditions of high temperatures and the presence of acid gases (CO2) and oxygen. nih.govonepetro.org The accumulation of Bicine and other degradation products reduces the efficiency of the CO2 absorption process and contributes to a variety of operational issues. nih.govtandfonline.com

Bicine is formed from the degradation of several common alkanolamines used in industry, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA). researchgate.netscribd.com The specific formation pathways can vary depending on the parent amine and the process conditions.

From Methyldiethanolamine (MDEA): The formation of Bicine in MDEA solvents is often a multi-step process. One proposed pathway involves the thermal degradation of MDEA via nucleophilic substitution (SN2) reactions at high temperatures (e.g., >120°C in the stripper) to form intermediates such as DEA and triethanolamine (B1662121) (TEA). utexas.eduaiche.org These secondary and tertiary amine intermediates are then susceptible to oxidation, leading to the formation of Bicine. aiche.orgutexas.edu The direct oxidation of TEA to Bicine has been demonstrated experimentally. aiche.org Another potential pathway involves the reaction between the intermediate DEA and hydroxyacetaldehyde. aiche.org

From Diethanolamine (DEA): Bicine can be formed from DEA through several routes. Direct oxidation of DEA by dissolved oxygen (O2) or sulfur dioxide (SO2) is a known pathway. scribd.com Additionally, DEA can react with glyoxal, which is sometimes used as an H2S scavenger, to produce Bicine. scribd.comonepetro.org

From Monoethanolamine (MEA): Bicine has also been reported as a common degradation product in MEA solutions, indicating complex reaction cascades occurring within the solvent system. researchgate.net

Interactive Table: Summary of Bicine Formation Pathways

| Parent Alkanolamine | Formation Pathway | Key Intermediates/Reactants | References |

|---|---|---|---|

| MDEA | Thermal Degradation followed by Oxidation | DEA, TEA | aiche.org, utexas.edu, utexas.edu |

| MDEA | Reaction of Intermediates | DEA, Hydroxyacetaldehyde | aiche.org |

| DEA | Direct Oxidation | O₂, SO₂ | scribd.com |

| DEA | Reaction with Scavenger | Glyoxal | onepetro.org, scribd.com |

| MEA | General Degradation | Not Specified | researchgate.net |

The presence and accumulation of this compound have significant negative consequences for both the performance of the amine solvent and the integrity of the CO2 capture plant infrastructure.

Influence on Plant Corrosion: Bicine is a well-documented corrosive agent in amine treating systems. researchgate.netmetrohm.com As a heat-stable salt, it is not regenerated by heat in the stripper and builds up in the circulating solvent. scribd.comtandfonline.com Its primary corrosive action is through the chelation of iron, which disrupts protective surface films and accelerates the corrosion of carbon steel equipment. researchgate.netresearchgate.net This effect is particularly pronounced in key areas of the plant such as the reboiler, heat exchangers, and absorber. mdpi.com The presence of HSS, including Bicine, has been shown to significantly increase corrosion rates, leading to equipment failure and increased maintenance costs. researchgate.netresearchgate.net

Loss of Active Amine: The degradation of the parent amine into Bicine represents a loss of the active solvent available to capture CO2. nih.gov

Increased Energy Demand: A lower effective amine concentration and reduced carrying capacity mean that a higher solvent circulation rate is needed to achieve the target CO2 removal, leading to increased energy consumption in the reboiler for regeneration. mdpi.comrsc.org

Operational Problems: The accumulation of degradation products can also lead to other operational issues such as increased solution viscosity, foaming, and fouling of equipment, all of which impair plant efficiency and stability. nih.govmdpi.com

Interactive Table: Summary of Bicine's Impact in CO₂ Capture Systems

| Area of Impact | Specific Effect | Underlying Mechanism | References |

|---|---|---|---|

| Plant Corrosion | Accelerated corrosion of carbon steel | Chelation of iron, disrupting protective surface layers | researchgate.net, researchgate.net |

| Increased maintenance and potential for equipment failure | Material degradation in reboilers, exchangers, etc. | mdpi.com | |

| Solvent Performance | Reduced CO₂ absorption capacity | Loss of active parent amine; formation of non-regenerable heat-stable salts | nih.gov, tandfonline.com |

| Increased regeneration energy consumption | Higher solvent circulation rates needed to compensate for lower capacity | mdpi.com, rsc.org | |

| Increased operational problems | Changes in physical properties (viscosity), leading to foaming and fouling | nih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| N,N-Bis(2-hydroxyethyl)glycine | Bicine |

| Monoethanolamine | MEA |

| Diethanolamine | DEA |

| Triethanolamine | TEA |

| Methyldiethanolamine | MDEA |

| Carbon Dioxide | CO₂ |

| Sulfur Dioxide | SO₂ |

| Hydrogen Sulfide | H₂S |

Abiotic Degradation Processes and Environmental Fate of this compound

Chemical Stability in Aqueous and Non-Aqueous Environments

The chemical stability of this compound is a key factor in determining its environmental longevity and potential for interaction with other chemical species.

Aqueous Environments:

In aqueous solutions, the stability of this compound is largely influenced by pH. As a derivative of the amino acid glycine (B1666218), it exists as a zwitterion in aqueous solutions, contributing to its high solubility in water. Its primary function in many applications is as a biological buffer, highlighting its relative stability within a specific pH range, typically between 7.6 and 9.0.

While comprehensive kinetic data on the hydrolysis of this compound across a wide range of environmental pH and temperature conditions is not extensively documented in publicly available literature, its chemical structure—a tertiary amine with two hydroxyethyl groups and a carboxylate group—suggests a general resistance to spontaneous hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The carbon-nitrogen and carbon-carbon bonds within the molecule are generally stable and not susceptible to rapid cleavage by water alone.

Non-Aqueous Environments:

Information regarding the stability of this compound in non-aqueous environments is limited. Its high polarity and ionic nature generally result in low solubility in non-polar organic solvents. In polar organic solvents, its stability would be contingent on the specific solvent and the presence of any reactive species.

A study on the dissociation of the non-salt form, N,N-Bis(2-hydroxyethyl)glycine (Bicine), in various solvent mixtures provides some insight into its behavior. The study examined the second-stage dissociation constant (pK₂) in aqueous solutions and in mixtures with methanol (B129727), dimethylsulfoxide (DMSO), and dioxane. These investigations focused on the compound's acid-base properties rather than its degradation but indicate its stability for experimental purposes in these mixed-solvent systems.

| Solvent System | Observation |

| Aqueous solution | Stable, widely used as a biological buffer. |

| Water-Methanol mixture | Studied for dissociation constants, implying short-term stability. |

| Water-DMSO mixture | Studied for dissociation constants, implying short-term stability. |

| Water-Dioxane mixture | Studied for dissociation constants, implying short-term stability. |

This table summarizes the general stability observations of N,N-Bis(2-hydroxyethyl)glycine and its sodium salt in different solvent systems based on its use in various studies.

Biodegradability Studies and Environmental Impact

Biodegradability:

N,N-Bis(2-hydroxyethyl)glycine and its sodium salt are consistently reported as being "readily biodegradable". leuphana.deoecd.org This classification is based on results from standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For a substance to be classified as readily biodegradable, it must achieve a certain percentage of degradation to carbon dioxide, water, and minerals within a specified timeframe in these stringent tests. researchgate.netnih.gov

The OECD 301 series of tests are commonly used to assess ready biodegradability. researchgate.netnih.gov For instance, the OECD 301F Manometric Respirometry Test measures the oxygen consumed by microorganisms to biodegrade a substance over 28 days. A pass level of 60% of the theoretical oxygen demand (ThOD) within a 10-day window is required for a substance to be considered readily biodegradable. While specific OECD 301F test data for this compound is not detailed in the readily available literature, the consistent classification as "readily biodegradable" implies that it meets these stringent criteria.

| Test Guideline | Description | Result for this compound |

| OECD 301 Series | A series of stringent tests to assess ready biodegradability in an aerobic aqueous medium. | Classified as "readily biodegradable," indicating it passes the criteria for these tests. |

This table provides an overview of the biodegradability classification of this compound based on standardized testing guidelines.

Environmental Impact:

The ready biodegradability of this compound suggests that it is unlikely to persist in the environment. When released into aquatic systems or soil, it is expected to be rapidly broken down by microorganisms into simpler, non-harmful substances. This rapid degradation minimizes the potential for bioaccumulation and long-term ecological risks.

Furthermore, available ecotoxicity data indicates that the compound is not classified as hazardous to the aquatic environment. leuphana.deoecd.org For example, the EC50 (the concentration causing a response in 50% of the test population) for aquatic invertebrates is reported to be greater than 124 mg/L. leuphana.de This relatively high value suggests a low acute toxicity to aquatic life.

The combination of ready biodegradability and low aquatic toxicity indicates a favorable environmental profile for this compound, suggesting a minimal adverse impact on aquatic and terrestrial ecosystems under normal use and disposal scenarios.

Advanced Analytical Methodologies for Characterization and Quantitation of N,n Bis 2 Hydroxyethyl Glycine

The comprehensive characterization and quantification of N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine (B94160), rely on a suite of advanced analytical methodologies. These techniques are essential for confirming its molecular structure, identifying functional groups, assessing purity, and studying its interactions, such as complex formation with metal ions. The primary methods employed include spectroscopic and chromatographic techniques, each providing unique insights into the compound's chemical and physical properties.

Future Research Trajectories and Emerging Applications

Development of Sustainable and Economically Viable Synthesis Routes

The traditional synthesis of glycine (B1666218) derivatives often involves multi-step processes that may utilize harsh chemicals and generate significant waste. A greener approach to synthesizing N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution at low temperatures. This method, while more environmentally benign, can be further optimized for the specific production of N,N-Bis(2-hydroxyethyl)glycine.

Future research in this area is focused on developing synthesis routes that are not only sustainable but also economically viable on an industrial scale. Key areas of investigation include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.

Catalytic Processes: Developing novel catalysts that can facilitate the synthesis under milder conditions, with higher yields and selectivity, thereby reducing energy consumption and by-product formation.

Process Intensification: Investigating continuous flow reactors and other process intensification technologies to improve efficiency and reduce the environmental footprint of the manufacturing process.

A comparative look at traditional versus potential green synthesis routes highlights the move towards more sustainable practices.

| Aspect | Traditional Synthesis (e.g., from Chloroacetic Acid and Ammonia) | Potential Green Synthesis Route |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable, bio-based sources |

| Reaction Conditions | Can involve harsh reagents and elevated temperatures | Milder conditions, use of efficient catalysts |

| By-products | May produce significant waste, including inorganic salts | Minimized by-product formation |

| Solvents | Often organic solvents | Aqueous media or solvent-free conditions |

Design of Advanced Coordination Complexes for Catalytic or Sensing Applications

N,N-Bis(2-hydroxyethyl)glycine is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This property is being explored for the development of advanced coordination complexes with applications in catalysis and chemical sensing.

Metal complexes of amino acids and their derivatives have shown promise as catalysts in various organic reactions, including oxidation and epoxidation. The coordination of a metal ion to the Bicine (B94160) ligand can create a catalytically active center with specific steric and electronic properties. Future research will likely focus on:

Synthesizing and characterizing novel Bicine-metal complexes.

Evaluating the catalytic activity of these complexes in a range of reactions.

Utilizing computational modeling to design complexes with enhanced catalytic performance.

In the realm of chemical sensing, the interaction between Bicine and metal ions can be harnessed to create selective and sensitive sensors. Fluorescent sensors, for example, can be designed where the binding of a specific metal ion to a Bicine-based fluorophore results in a detectable change in fluorescence. The development of such sensors would involve:

Designing and synthesizing fluorescent probes incorporating the Bicine moiety.

Studying the photophysical properties of these probes in the presence of various metal ions.

Optimizing the selectivity and sensitivity of the sensors for target analytes.

| Application | Principle | Future Research Direction |

|---|---|---|

| Catalysis | Formation of catalytically active metal centers upon coordination with Bicine. | Development of Bicine-metal complexes for specific organic transformations. |

| Sensing | Changes in optical or electrochemical properties of a Bicine-based probe upon metal ion binding. | Design of highly selective and sensitive fluorescent or colorimetric sensors for environmental and biological monitoring. |

In-depth Mechanistic Investigations of Biochemical Interactions and Biological Roles

While Bicine is well-established as a biological buffer, its biochemical interactions extend beyond maintaining pH. Its chelating properties can influence biological systems by modulating the concentration of free metal ions. Furthermore, the structural similarity of Bicine to glycine suggests potential interactions with biological pathways involving this amino acid.

Recent studies have highlighted the role of glycine in mitigating oxidative stress by restoring glutathione (B108866) levels. nih.gov Given its glycine backbone, Bicine may also play a role in cellular redox balance. Future research in this area will likely involve:

Investigating the effect of Bicine on cellular oxidative stress markers.

Exploring the potential of Bicine to protect against oxidative damage in various cell and animal models.

Elucidating the molecular mechanisms by which Bicine may influence redox homeostasis.

The use of Bicine as a linker in polymer-conjugated prodrugs is another area of active investigation. google.com In these systems, a drug is attached to a polymer via a Bicine linker, allowing for controlled release of the therapeutic agent. In-depth mechanistic studies are needed to understand the cleavage of the Bicine linker and the subsequent release of the drug in vivo.

Innovative Strategies for Mitigating Degradation in Industrial Processes

In certain industrial applications, such as amine treating for gas sweetening, Bicine can be formed as a degradation product of the amine solvent. sulfurrecovery.com The presence of Bicine can lead to operational issues, including corrosion of equipment. Therefore, a key area of research is the development of innovative strategies to mitigate the formation of Bicine in these processes.

Current strategies for managing the accumulation of heat stable salts, including those formed from Bicine, involve monitoring the amine solution and employing purification methods like electrodialysis and ion exchange. sulfurrecovery.com Future research will focus on more proactive approaches, such as:

Inhibiting Bicine Formation: Developing chemical additives that can inhibit the degradation pathways leading to Bicine formation.

Optimizing Process Conditions: Identifying and optimizing operational parameters to minimize the rate of amine degradation.

Advanced Purification Technologies: Investigating more efficient and cost-effective methods for removing Bicine and other degradation products from industrial solvent streams.

| Strategy | Description | Future Outlook |

|---|---|---|